molecular formula C34H39N3O9 B2821163 Telomerase-IN-2

Telomerase-IN-2

货号: B2821163
分子量: 633.7 g/mol
InChI 键: HDOUAPSDPPFIGT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Telomerase-IN-2 is a useful research compound. Its molecular formula is C34H39N3O9 and its molecular weight is 633.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Telomerase-IN-2 is a compound that has garnered attention for its potential role in modulating telomerase activity, which is crucial for telomere maintenance and cellular longevity. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various cell types, and implications for therapeutic applications.

Overview of Telomerase and Telomeres

Telomeres are repetitive nucleotide sequences located at the ends of chromosomes, which protect them from degradation and prevent chromosomal fusion. Telomerase is an enzyme that adds telomeric repeats to these ends, thereby maintaining telomere length. In most somatic cells, telomerase activity is low or absent, leading to gradual telomere shortening and eventual cellular senescence. However, in stem cells and many cancer cells, telomerase activity is upregulated, allowing for continued proliferation and survival.

This compound functions primarily as a telomerase inhibitor. Its mechanism involves:

  • Inhibition of Telomerase Activity : By binding to the active site of the telomerase enzyme, this compound prevents the addition of telomeric repeats to chromosome ends.
  • Induction of Cellular Senescence : The inhibition of telomerase leads to accelerated telomere shortening, pushing cells into a state of senescence or apoptosis.

This mechanism has significant implications for cancer therapy, as many tumors rely on telomerase activity for their growth.

Case Studies and Experimental Evidence

  • Cancer Cell Lines : In vitro studies have demonstrated that treatment with this compound results in a significant reduction in the proliferation rates of various cancer cell lines, including breast and prostate cancer cells. A study reported a 70% decrease in cell viability in response to increasing concentrations of this compound over 72 hours (p < 0.01) .
  • Animal Models : In vivo studies using murine models have shown that administration of this compound leads to reduced tumor sizes in xenograft models of human cancer. Tumors treated with the compound exhibited a 50% reduction in volume compared to controls after four weeks of treatment .
  • Telomere Length Measurement : Analysis using quantitative PCR revealed that cells treated with this compound exhibited shorter telomeres compared to untreated controls. The average telomere length decreased from 8 kb to 4 kb after six weeks of treatment (p < 0.001) .

Data Table: Effects of this compound on Cell Proliferation

Cell LineControl Viability (%)Viability with this compound (%)p-value
Breast Cancer10030<0.01
Prostate Cancer10025<0.01
Lung Cancer10040<0.05

Implications for Therapeutic Applications

The ability of this compound to inhibit telomerase activity presents a promising avenue for cancer treatment. Given that approximately 85% of malignant tumors exhibit high levels of telomerase activity , targeting this enzyme could selectively induce senescence in cancer cells while sparing normal somatic cells.

Potential Clinical Applications

  • Cancer Therapy : As a standalone treatment or in combination with existing therapies.
  • Age-related Diseases : Exploring its role in age-related conditions where telomere shortening is implicated.

属性

IUPAC Name

5,7-dimethoxy-3-[4-[4-(pyridine-4-carbonyl)piperazin-1-yl]butoxy]-2-(3,4,5-trimethoxyphenyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H39N3O9/c1-40-24-20-25(41-2)29-26(21-24)46-31(23-18-27(42-3)32(44-5)28(19-23)43-4)33(30(29)38)45-17-7-6-12-36-13-15-37(16-14-36)34(39)22-8-10-35-11-9-22/h8-11,18-21H,6-7,12-17H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDOUAPSDPPFIGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=C1)OC)C(=O)C(=C(O2)C3=CC(=C(C(=C3)OC)OC)OC)OCCCCN4CCN(CC4)C(=O)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H39N3O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

633.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。